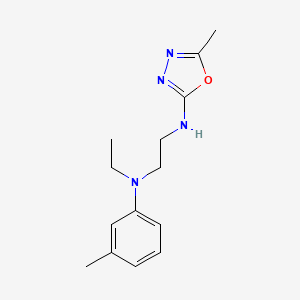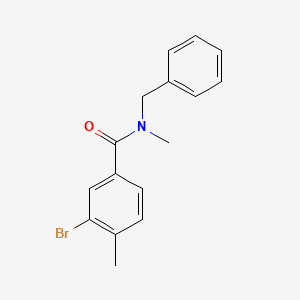![molecular formula C19H18N2O3 B5594341 ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate, also known as EMPhP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMPhP is a phthalazine derivative that exhibits interesting biological activities and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is relatively inexpensive and easy to synthesize, making it a suitable compound for a variety of research applications. However, one limitation of using ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate. One direction is the development of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate and its potential applications in other fields of research, such as neuroscience and immunology. Finally, the development of new synthetic methods for ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate may lead to the discovery of new compounds with even greater biological activities.
Synthesemethoden
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization with phosgene. Another method involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate, followed by cyclization with phosgene. The synthesis of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been optimized for high yield and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied extensively for its potential applications in various fields of research. One of the most promising applications of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is in the field of cancer research. ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVANRFIUTGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)


![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)



![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)
![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)